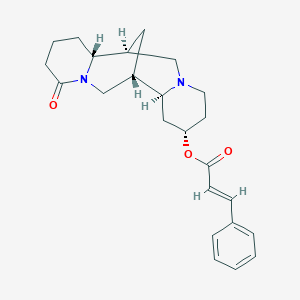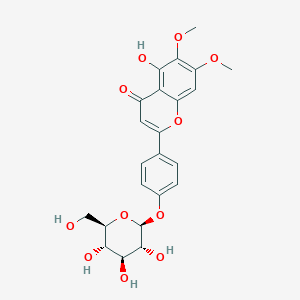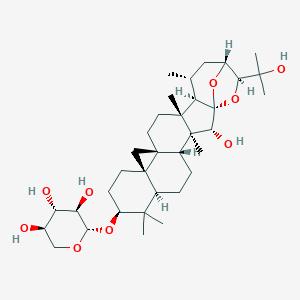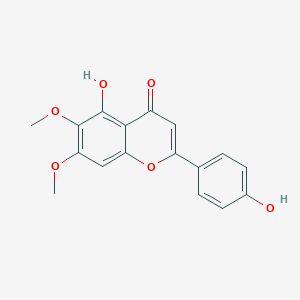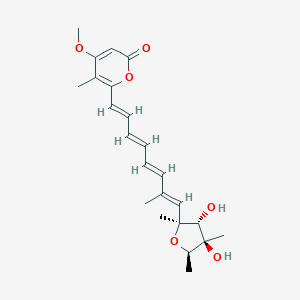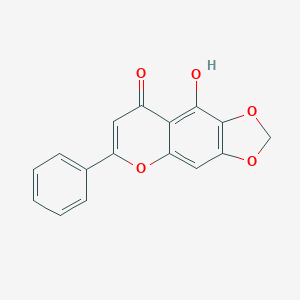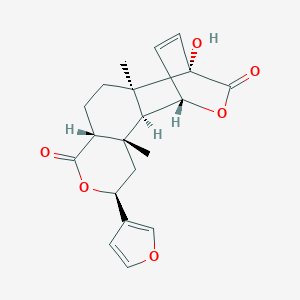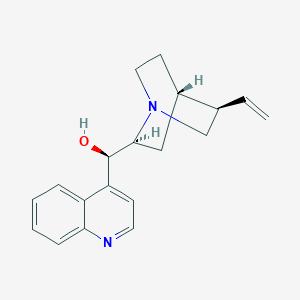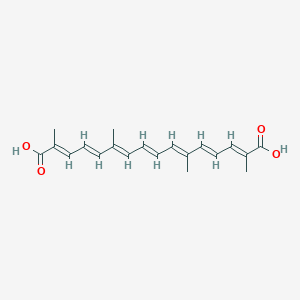
Crocetin
Übersicht
Beschreibung
Transcrocetin is a naturally occurring carotenoid dicarboxylic acid derived from saffron (Crocus sativus). It is known for its vibrant color and various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Transthis compound is the trans-isomer of this compound, which is more stable and exhibits higher bioavailability compared to its cis-isomer .
Wissenschaftliche Forschungsanwendungen
Transcrocetin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various carotenoid derivatives.
Biology: Studied for its role in cellular processes, including apoptosis and cell signaling.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. .
Industry: Utilized as a natural colorant in food and cosmetics due to its vibrant color and stability.
Wirkmechanismus
Target of Action
Crocetin, also known as Transthis compound, is a bioactive metabolite that primarily targets multiple cellular and molecular pathways such as the PI3K/Akt, MAPK, and NF-κB . It has been found to have a high medicinal value and possesses cardioprotective, hepatoprotective, neuroprotective, antidepressant, antiviral, anticancer, antidiabetic, and memory-enhancing properties .
Mode of Action
This compound interacts with its targets in several ways. It enhances the rate of oxygen transport and diffusivity, inhibits pro-inflammatory mediators, protects cells from reactive oxygen species (ROS) damage, and stimulates apoptosis in cancer cells . It also exhibits diverse anti-tumorigenic activities including inhibition of tumor cell proliferation, apoptosis induction, angiogenesis suppression, and potentiation of chemotherapy .
Biochemical Pathways
This compound affects various biochemical pathways. It has been found to block genes related to citric acid synthase (CIT2) in the glyoxylate cycle . It also modulates multiple cellular and molecular pathways such as the PI3K/Akt, MAPK, and NF-κB .
Pharmacokinetics
This compound’s ADME properties have been studied extensively. It has been found to have favorable ADME/PK behavior based on rules of drug-likeness, lipophilicity, pKa, P-gp inhibitory activity, plasma stability, RBC partitioning, metabolic stability, CYP inhibitory action, blood-brain barrier (BBB) permeability, oral bioavailability, and pharmacokinetic interaction with marketed anti-Alzheimer’s drugs . Its aqueous solubility, chemical stability, plasma protein binding, and p-gp induction are some concerns associated with this molecule that should be taken into consideration during its further development .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been found to retard the growth of cancer cells via inhibiting nucleic acid synthesis, enhancing the anti-oxidative system, and inducing apoptosis and differentiation pathways . It also exhibits diverse anti-tumorigenic activities including inhibition of tumor cell proliferation, apoptosis induction, angiogenesis suppression, and potentiation of chemotherapy .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. It is sensitive to thermal treatment, light, and pH, undergoing oxidation and isomerization when exposed to light and heat . It is also substantially influenced by environmental factors, such as light irradiation and temperature during the drying and extraction steps . Therefore, these factors should be taken into consideration during its further development and use.
Biochemische Analyse
Biochemical Properties
Crocetin (C 20 H 24 O 4; MW: 328.4 g/mol) displays a polyunsaturated conjugated acid structure, 4 side-chain methyl groups, and seven conjugated double bonds, including cis-form and trans-form . It is sensitive to thermal treatment, light, and pH, undergoing oxidation and isomerization when exposed to light and heat . This compound exhibits poor solubility in water and most organic solvents, except for pyridine and dimethyl sulfoxide .
Cellular Effects
This compound has been shown to exhibit diverse anti-tumorigenic activities including inhibition of tumor cell proliferation, apoptosis induction, angiogenesis suppression, and potentiation of chemotherapy . Multiple cellular and molecular pathways such as the PI3K/Akt, MAPK and NF-κB were modulated by it . On a cellular level, this compound’s effects are marked by reduced viability and attenuated adhesion to the extracellular matrix .
Molecular Mechanism
This compound can act via different mechanisms, such as enhancing the rate of oxygen transport and diffusivity, inhibiting pro-inflammatory mediators, protecting cells from reactive oxygen species (ROS) damage, and stimulating apoptosis in cancer cells . In the HUVEC model, this compound inhibited cell migration and tube formation, and inhibited the phosphorylation of VEGFR2 and its downstream pathway molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, research has demonstrated that saffron crocin is improbable to become bioavailable in systemic compartments after oral administration because it is rapidly hydrolyzed .
Dosage Effects in Animal Models
Studies using animal models have shown that this compound possesses a higher absorption rate than its glycosylated form, crocin and the presence of certain transporters in the intestines might play a pivotal role in the uptake of this compound .
Metabolic Pathways
The precursor of this compound is zeaxanthin, which undergoes oxidative degradation into proto-crocin, which in turn is converted into crocin .
Transport and Distribution
This compound has a wide distribution in the body; it is known to cross the blood-brain barrier, suggesting its potential in central nervous system-related therapies .
Subcellular Localization
Candidate enzymes for crocin biosynthesis are localized in multiple cellular compartments . CCD2 is localized to the interior of the chromoplast, while ALDH3I1 is localized to the endoplasmic reticulum (ER). Both enzymes are predicted to have a transmembrane helix, which would explain their partitioning into insoluble and membranous subcellular fractions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Transcrocetin can be synthesized through the hydrolysis of crocin, a glycosylated form of this compound found in saffron. The hydrolysis process involves the cleavage of glycosidic bonds under acidic conditions, typically using hydrochloric acid. The reaction is carried out at elevated temperatures to ensure complete hydrolysis .
Industrial Production Methods: Industrial production of transthis compound involves the extraction of crocin from saffron followed by its hydrolysis. The extraction process uses solvents such as ethanol or methanol to isolate crocin. The hydrolyzed product, transthis compound, is then purified using techniques like crystallization or chromatography to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Transcrocetin undergoes various chemical reactions, including:
Oxidation: Transthis compound can be oxidized to form this compound dialdehyde under oxidative conditions.
Reduction: Reduction of transthis compound can yield dihydrothis compound.
Substitution: Transthis compound can participate in substitution reactions, particularly at the carboxyl groups, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents facilitate substitution reactions.
Major Products:
Oxidation: this compound dialdehyde.
Reduction: Dihydrothis compound.
Substitution: Esters or amides of transthis compound.
Vergleich Mit ähnlichen Verbindungen
Crocetin: The cis-isomer of transthis compound, less stable and with lower bioavailability.
Crocin: The glycosylated form of this compound, which is hydrolyzed to produce transthis compound.
Zeaxanthin: Another carotenoid with similar antioxidant properties but different structural features
Uniqueness of Transthis compound: Transthis compound stands out due to its higher stability and bioavailability compared to its cis-isomer, this compound. Its ability to undergo various chemical reactions and its wide range of pharmacological activities make it a valuable compound for scientific research and industrial applications .
Eigenschaften
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24)/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANKHBYNKQNAHN-MQQNZMFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O)/C)/C)/C=C/C=C(/C(=O)O)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015585 | |
| Record name | Transcrocetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Trans sodium crocetinate is a novel drug, which has been shown to increase whole-body oxygen consumption during hemorrhagic shock. It works by increasing the diffusion rate of oxygen through plasma rather than on a specific symptom of hemorrhagic shock and has been suggested as a general treatment for hypoxemia. Thus it could also be beneficial for treating respiratory insufficiencies. | |
| Record name | Transcrocetinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05974 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
27876-94-4, 8022-19-3 | |
| Record name | Crocetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27876-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Transcrocetin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027876944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Transcrocetinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05974 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oils, saffron | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Transcrocetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8,8'-diapo-ψ,ψ-carotenedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANSCROCETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20TC155L9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SAFFRON OIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1949 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary mechanisms of action of Transcrocetin in reducing inflammatory pain?
A1: Research suggests Transthis compound Meglumine Salt (TCMS) exhibits analgesic effects by targeting glial cell activity and inflammatory cytokine production in the spinal cord. [] Specifically, TCMS was found to inhibit the activation of microglia and astrocytes, key players in neuroinflammation. [] This, in turn, led to a reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, all implicated in inflammatory pain signaling. []
Q2: How does Transthis compound demonstrate efficacy in treating Acute Respiratory Distress Syndrome (ARDS)?
A2: A Phase I/II clinical trial (NCT04378920) investigated the use of LEAF-4L6715, a liposomal formulation of Transthis compound, in ARDS patients with severe COVID-19. [] The study revealed that LEAF-4L6715 enhanced oxygenation in these patients, evidenced by improvements in the PaO2/FiO2 ratio. [] While the exact mechanism remains under investigation, the formulation is thought to improve oxygen diffusion within the body. []
Q3: Can Transthis compound be utilized to enhance the efficacy of existing cancer therapies like radiation therapy?
A3: Preclinical studies suggest that a clinically translatable liposomal formulation of Trans Sodium Crocetinate (NP TSC) can potentially improve the effectiveness of radiation therapy. [] This formulation was shown to normalize tumor vasculature and increase tumor oxygenation within a 72-hour window after systemic injection. [] This increased oxygenation is crucial as it can sensitize tumor cells to the damaging effects of radiation, thereby enhancing treatment efficacy. []
Q4: Beyond its anti-inflammatory and oxygenation properties, are there other therapeutic applications being explored for Transthis compound?
A4: While further research is needed, preliminary studies suggest Transthis compound might have potential in treating endometriosis. [] The exact mechanisms are still being elucidated, but early findings indicate a potential role in autophagy regulation and redox modulation within the context of endometriosis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


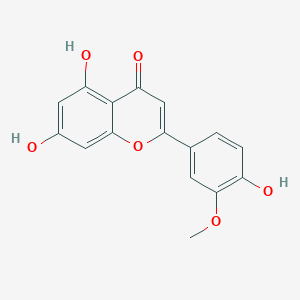

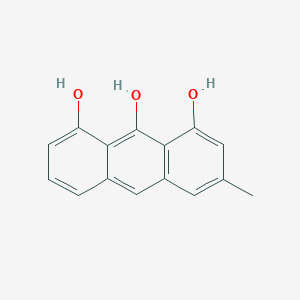
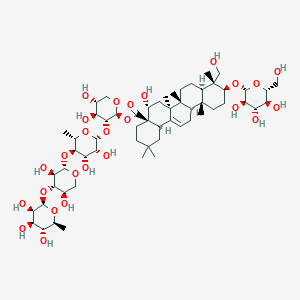
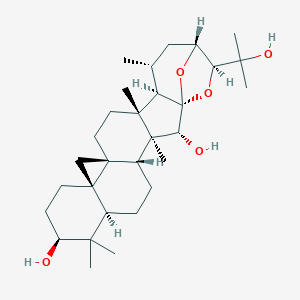
![[(3'S,4'R,5'R,6'R,10'S,12'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B190796.png)
